molecular formula C8H17Cl B7769401 1-Chlorooctane CAS No. 57214-71-8

1-Chlorooctane

Cat. No.: B7769401
CAS No.: 57214-71-8
M. Wt: 148.67 g/mol
InChI Key: CNDHHGUSRIZDSL-UHFFFAOYSA-N
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Description

1-Chlorooctane (C₈H₁₇Cl), also known as octyl chloride, is a linear alkyl halide with an eight-carbon chain and a terminal chlorine atom. It is a colorless liquid with a boiling point of ~184°C and is widely used in organic synthesis, ionic liquid preparation, and materials science . Key applications include:

  • Pharmaceuticals: Modulating lipophilicity and bioavailability of drug molecules.
  • Agrochemicals: Enhancing solubility and stability of pesticides.
  • Materials Science: Functionalizing polymers and producing hydrophobic coatings .
  • Ionic Liquids: Reacting with imidazole or pyridine derivatives to form cations in ionic liquids (e.g., [C₈C₁Im]Cl) .

Synthesis typically involves the reaction of octanol with thionyl chloride (SOCl₂) or substitution of octyl bromide with NaCl .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chlorooctane
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InChI

InChI=1S/C8H17Cl/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3
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InChI Key

CNDHHGUSRIZDSL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCl
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Molecular Formula

C8H17Cl
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DSSTOX Substance ID

DTXSID0021543
Record name 1-Chlorooctane
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Molecular Weight

148.67 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB]
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Boiling Point

181.5 °C @ 760 MM HG
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Flash Point

70 °C, 158 °F
Record name 1-Chlorooctane
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Solubility

INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER; SLIGHTLY SOLUBLE IN CARBON TETRACHLORIDE, SOL IN MOST ORG SOLVENTS
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Density

0.8738 @ 20 °C/4 °C
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Vapor Pressure

0.95 [mmHg], 0.95 mm Hg at 25 °C
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Color/Form

COLORLESS LIQUID

CAS No.

111-85-3, 57214-71-8
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Melting Point

-57.8 °C
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Scientific Research Applications

Solvent in Chemical Reactions

1-Chlorooctane serves as a weakly polar solvent in several chemical reactions due to its ability to dissolve a variety of organic compounds. For instance, it has been used in studies involving chlorosomal self-aggregation, where it facilitated the temperature-dependent assembly of chlorophyll analogs. In these experiments, this compound allowed researchers to analyze the self-aggregation and disaggregation mechanisms through UV–vis–NIR absorption and circular dichroism spectroscopies .

Pharmaceutical Applications

Chlorinated compounds, including this compound, play a significant role in medicinal chemistry. A review highlighted that over 250 FDA-approved drugs contain chlorine, with many relying on chlorinated solvents during synthesis. The versatility of this compound in pharmaceutical applications stems from its ability to act as a reagent in the synthesis of chlorine-containing heterocyclic compounds, which are crucial for developing new drugs .

Intermediate in Synthesis

In industrial chemistry, this compound is often used as an intermediate for synthesizing other chemical compounds. For example, it has been employed to determine the excess molar enthalpies of binary mixtures involving 2-alkanones and other chloroalkanes. This application is essential for understanding thermodynamic properties that influence reaction pathways and product yields .

Environmental Studies

Recent studies have also investigated the environmental impact of chlorinated solvents like this compound. Its behavior in various environmental conditions can provide insights into its persistence and degradation pathways. Understanding these factors is crucial for assessing the ecological risks associated with its use .

Case Study 1: Chlorosomal Self-Aggregation

  • Objective: To investigate self-aggregation mechanisms using different solvents.
  • Findings: this compound enabled the formation of chlorosomal aggregates at lower temperatures while maintaining solubility at higher temperatures .

Case Study 2: Pharmaceutical Synthesis

  • Objective: To synthesize chlorinated heterocycles for drug development.
  • Findings: The use of this compound as a solvent facilitated efficient reactions leading to biologically active compounds .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

1-Chlorooctane predominantly undergoes Sₙ2 reactions due to its primary alkyl structure, which minimizes steric hindrance.

Hydrolysis to Octanol

Reagents/Conditions:

  • Aqueous NaOH or KOH

  • Ethanol as solvent (enhanced solubility)

Mechanism:
The hydroxide ion attacks the electrophilic carbon, displacing chloride in a bimolecular process:
C8H17Cl+OHC8H17OH+Cl\text{C}_8\text{H}_{17}\text{Cl} + \text{OH}^- \rightarrow \text{C}_8\text{H}_{17}\text{OH} + \text{Cl}^-

Kinetics:

  • Accelerated by polar aprotic solvents (e.g., DMSO) .

  • Rate constants correlate with nucleophile strength and solvent polarity .

Cyanide Substitution

Reagents/Conditions:

  • NaCN in water

  • Hexadecyltributylphosphonium bromide (phase-transfer catalyst)

Mechanism:
The phase-transfer catalyst facilitates the transfer of CN⁻ ions into the organic phase, enabling efficient Sₙ2 substitution:
C8H17Cl+CNC8H17CN+Cl\text{C}_8\text{H}_{17}\text{Cl} + \text{CN}^- \rightarrow \text{C}_8\text{H}_{17}\text{CN} + \text{Cl}^-

Key Findings:

  • Reaction rates increase by ~300% with catalyst addition .

  • Optimal temperature: 60–80°C .

Acetate Ester Formation

Reagents/Conditions:

  • CH₃CO₂⁻ (acetate ion)

  • Catalytic KI (iodide ion)

Mechanism:
Iodide acts as a nucleophilic catalyst , displacing chloride to form a transient iodoalkane, which undergoes faster Sₙ2 reaction with acetate:
C8H17Cl+IC8H17I+Cl\text{C}_8\text{H}_{17}\text{Cl} + \text{I}^- \rightarrow \text{C}_8\text{H}_{17}\text{I} + \text{Cl}^-
C8H17I+CH3CO2C8H17OCOCH3+I\text{C}_8\text{H}_{17}\text{I} + \text{CH}_3\text{CO}_2^- \rightarrow \text{C}_8\text{H}_{17}\text{OCOCH}_3 + \text{I}^-

Kinetic Advantage:

  • Rate acceleration of >10-fold compared to direct substitution .

Silicon Surface Functionalization

Reagents/Conditions:

  • Mechanical grinding with silicon

  • Ambient temperature

Mechanism:
Grinding generates silicon radicals, which abstract chlorine from this compound, forming alkyl radicals. These react with silicon to create a carbon-rich monolayer:
Si+C8H17ClSi-Cl+C8H17\text{Si}^\bullet + \text{C}_8\text{H}_{17}\text{Cl} \rightarrow \text{Si-Cl} + \text{C}_8\text{H}_{17}^\bullet
C8H17+SiSi-C8H17\text{C}_8\text{H}_{17}^\bullet + \text{Si} \rightarrow \text{Si-C}_8\text{H}_{17}

Applications:

  • Surface passivation in semiconductor devices .

Comparative Reactivity

ChloroalkaneBoiling Point (°C)Sₙ2 Reactivity (Relative Rate)
1-Chlorohexane1341.00 (Reference)
This compound 1820.75
1-Chlorododecane2450.30

Trends:

  • Longer alkyl chains reduce Sₙ2 reactivity due to steric hindrance .

  • Boiling points increase with chain length, influencing reaction temperature optimization .

Comparison with Similar Compounds

Alkyl Chlorides: Chain Length Effects

Compound Molecular Formula Boiling Point (°C) Key Properties/Applications Biodegradability (Pseudomonas cichorii 170)
1-Chlorobutane C₄H₉Cl 78 Solvent, intermediate in surfactants Degraded (+)
1-Chlorohexane C₆H₁₃Cl 134 Intermediate in polymer synthesis Degraded (+)
1-Chlorooctane C₈H₁₇Cl 184 Ionic liquids, pharmaceuticals, agrochemicals Not degraded (−)
1-Chlorododecane C₁₂H₂₅Cl 254 High hydrophobicity in surfactants Not tested

Key Observations :

  • Longer chains (e.g., this compound vs. 1-chlorobutane) exhibit higher boiling points and reduced biodegradability .
  • 1-Chlorododecane’s extended chain enhances hydrophobicity, making it suitable for long-lasting surfactants, whereas this compound balances solubility and reactivity for pharmaceutical applications .

Halogen and Functional Group Variations

Compound Structure Polarity (Interfacial Tension, γₒw [mN/m]) Reactivity in Ni-Catalyzed C–H Alkylation Environmental Impact (Human Health, HH)
n-Octane C₈H₁₈ (alkane) 50.8 N/A Low
This compound C₈H₁₇Cl (alkyl chloride) 29.2 Low conversion (13%) High (69% contribution in [C₈C₁Im]Cl)
Octanal C₇H₁₅CHO (aldehyde) 21.5 N/A Moderate
1-Octanol C₈H₁₇OH (alcohol) 8.5 N/A Low

Key Observations :

  • Polarity: this compound’s γₒw (29.2 mN/m) indicates intermediate polarity between nonpolar n-octane and polar octanal/1-octanol, making it versatile in solvation and interfacial applications .
  • Environmental Impact : this compound contributes significantly to human health impacts (69%) in ionic liquid production, surpassing solvents like diethyl ether .

Role in Catalytic and Thermal Processes

  • Catalyst Interaction : Chlorine in this compound competitively adsorbs on metal catalysts, reversibly deactivating deoxygenation sites in bio-oil upgrading. Activity is restored upon removal .
  • Thermal Stability : In pyrolysis, this compound decomposes to release HCl, which can corrode equipment but is less volatile than shorter-chain chlorides (e.g., 1-chlorobutane) .

Preparation Methods

Thionyl Chloride (SOCl₂) Method

The thionyl chloride (SOCl₂) method is a widely adopted approach for synthesizing 1-chlorooctane due to its high efficiency and simplicity. In this reaction, n-octanol (C₈H₁₇OH) reacts with SOCl₂ under reflux conditions, typically in an inert solvent such as dichloromethane or toluene. The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : The hydroxyl group of octanol attacks the electrophilic sulfur atom in SOCl₂, forming an intermediate chlorosulfite ester.

  • Elimination : The chlorosulfite intermediate decomposes, releasing sulfur dioxide (SO₂) and hydrochloric acid (HCl), yielding this compound .

The general reaction is:
C8H17OH+SOCl2C8H17Cl+SO2+HCl\text{C}_8\text{H}_{17}\text{OH} + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_{17}\text{Cl} + \text{SO}_2 \uparrow + \text{HCl} \uparrow

Optimization Parameters :

  • Temperature : Reflux conditions (70–80°C) ensure complete conversion.

  • Catalyst : Pyridine or dimethylformamide (DMF) may be added to neutralize HCl, preventing side reactions.

  • Solvent : Anhydrous solvents are critical to avoid hydrolysis of SOCl₂ .

Advantages :

  • High yield (>90% under optimal conditions).

  • Minimal purification required due to gaseous byproducts.

Limitations :

  • SOCl₂ is moisture-sensitive and corrosive.

  • SO₂ emissions necessitate scrubbing systems for industrial-scale operations .

Bis(trichloromethyl) Carbonate Method

A patented alternative employs bis(trichloromethyl) carbonate (Triphosgene) as a chlorinating agent, offering enhanced safety and environmental benefits. This method involves reacting n-octanol with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst (e.g., triethylamine) and an organic solvent (e.g., chloroform) .

The reaction mechanism proceeds as follows:
3C8H17OH+(Cl3CO)2COamine catalyst3C8H17Cl+3CO2+3HCl3\,\text{C}_8\text{H}_{17}\text{OH} + (\text{Cl}_3\text{CO})_2\text{CO} \xrightarrow{\text{amine catalyst}} 3\,\text{C}_8\text{H}_{17}\text{Cl} + 3\,\text{CO}_2 \uparrow + 3\,\text{HCl} \uparrow

Optimization Parameters :

  • Temperature : 60–150°C (lower temperatures favor selectivity).

  • Time : 4–9 hours for complete conversion.

  • Catalyst : Organic amines (e.g., triethylamine) enhance reaction kinetics by abstracting protons .

Advantages :

  • Eliminates toxic reagents like phosgene or SOCl₂.

  • High purity (>98%) with minimal byproducts.

  • Scalable for industrial production with reduced waste .

Limitations :

  • Higher cost of bis(trichloromethyl) carbonate compared to traditional chlorinating agents.

Phosphorus Oxychloride (POCl₃) Method

Phosphorus oxychloride (POCl₃) is a classical reagent for converting alcohols to alkyl chlorides. The reaction with n-octanol occurs under anhydrous conditions, often with a Lewis acid catalyst like zinc chloride (ZnCl₂):

3C8H17OH+POCl33C8H17Cl+H3PO43\,\text{C}_8\text{H}_{17}\text{OH} + \text{POCl}_3 \rightarrow 3\,\text{C}_8\text{H}_{17}\text{Cl} + \text{H}_3\text{PO}_4

Optimization Parameters :

  • Temperature : 80–100°C to drive the reaction to completion.

  • Catalyst : ZnCl₂ (5–10 mol%) accelerates the substitution process.

Advantages :

  • Cost-effective for small-scale laboratory synthesis.

Limitations :

  • Generates phosphoric acid (H₃PO₄) as a byproduct, complicating purification.

  • POCl₃ is highly corrosive and poses significant handling risks .

Hydrochloric Acid (HCl) Method

The direct reaction of n-octanol with concentrated hydrochloric acid represents a straightforward but less efficient route. This method typically employs azeotropic distillation to remove water and shift the equilibrium toward product formation:

C8H17OH+HClC8H17Cl+H2O\text{C}_8\text{H}_{17}\text{OH} + \text{HCl} \rightleftharpoons \text{C}_8\text{H}_{17}\text{Cl} + \text{H}_2\text{O}

Optimization Parameters :

  • Catalyst : ZnCl₂ or sulfuric acid (H₂SO₄) improves reaction rates.

  • Temperature : Prolonged heating (12–24 hours) at 100–120°C.

Advantages :

  • Low reagent cost.

Limitations :

  • Low yield (40–60%) due to reversible reaction dynamics.

  • Requires extensive purification to isolate the product .

Comparative Analysis of Preparation Methods

Method Reagent Yield (%) Temperature (°C) Byproducts Industrial Viability
Thionyl ChlorideSOCl₂90–9570–80SO₂, HClHigh
Bis(trichloromethyl) Carbonate(Cl₃CO)₂CO85–9260–150CO₂, HClModerate
Phosphorus OxychloridePOCl₃75–8580–100H₃PO₄Low
Hydrochloric AcidHCl40–60100–120H₂OLow

Q & A

Q. What are the standard methods for synthesizing 1-Chlorooctane in laboratory settings, and how can reaction conditions be optimized for higher yields?

Methodological Answer: this compound is typically synthesized via two primary routes:

  • Alcohol Chlorination: Reacting octanol with thionyl chloride (SOCl₂) under reflux conditions. This method achieves >85% yield when anhydrous conditions are maintained and excess SOCl₂ is removed via distillation .
  • Halogen Exchange: Substituting octyl bromide with sodium chloride (NaCl) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Yields improve with controlled temperature (60–80°C) and extended reaction times (12–24 hours) .
    Optimization Tips:
  • Monitor reaction progress using gas chromatography (GC) to track byproduct formation (e.g., SO₂ in chlorination) .
  • Purify via fractional distillation (boiling point: ~184°C) to isolate this compound from unreacted octanol or residual solvents .

Q. What spectroscopic and chromatographic techniques are commonly employed to characterize this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • Gas Chromatography (GC): Used for purity assessment. Retention times vary based on column type (e.g., 8.2 minutes on a DB-5 column) .
  • NMR Spectroscopy:
    • ¹H NMR: δ 0.88 (t, 3H, CH₃), 1.26 (m, 10H, CH₂), 1.80 (m, 2H, CH₂Cl) .
    • ¹³C NMR: δ 14.1 (CH₃), 22.7–32.1 (CH₂), 45.2 (C-Cl) .
  • Density Measurements: 0.875 g/mL at 25°C (lit.) for quality verification .

Q. How does the solubility profile of this compound vary across different organic solvents, and what factors influence its partitioning behavior?

Methodological Answer: this compound exhibits variable solubility depending on solvent polarity:

  • High Solubility: In non-polar solvents (e.g., hexane, toluene) due to its long alkyl chain.
  • Low Solubility: In polar aprotic solvents (e.g., DMSO, acetone) .
    Key Factors:
  • Co-solvent Effects: Addition of methanol or ethanol reduces solubility via polarity mismatch .
  • Temperature Dependence: Solubility increases by ~15% in hexane when heated from 25°C to 50°C .

Advanced Research Questions

Q. In mechanistic studies of SN2 reactions using this compound, how do steric effects influence reaction kinetics compared to shorter-chain alkyl chlorides?

Methodological Answer:

  • Steric Hindrance: The octyl group in this compound creates significant steric bulk, reducing nucleophilic attack rates by 3–5 orders of magnitude compared to 1-Chloropropane .
  • Kinetic Analysis:
    • Use pseudo-first-order kinetics with excess nucleophile (e.g., NaI in acetone).
    • Monitor reaction progress via conductivity measurements or GC-MS .
  • Computational Modeling: Employ DFT calculations to compare transition-state energies with shorter-chain analogs .

Q. What thermodynamic models best explain the temperature-dependent self-assembly behavior of bacteriochlorophyll analogs in this compound solutions, and how can hysteresis effects be interpreted?

Methodological Answer:

  • Nucleation–Elongation Model: Explains aggregation during cooling (20–50°C), where chiral J-aggregates form via cooperative stacking .
  • Isodesmic Model: Applies to disassembly during heating, showing linear dependence of CD signal intensity on temperature .
    Hysteresis Analysis:
  • Cyclic temperature ramps (cooling/heating) reveal irreversible aggregation due to kinetic traps. Fit data to van’t Hoff plots to calculate ΔH and ΔS .

Q. How does the presence of this compound affect catalyst deactivation pathways in biomass pyrolysis systems, and what analytical approaches can differentiate between reversible and permanent catalyst poisoning?

Methodological Answer:

  • Mechanism: Chlorine from this compound adsorbs competitively on acid sites of zeolite catalysts, reducing deoxygenation activity by ~40% .
  • Reversibility Testing:
    • TPD-MS: Detect chlorine desorption peaks after pyrolysis.
    • Activity Recovery: Post-washing (e.g., with ethanol) restores 90% of initial activity if poisoning is reversible .
  • Permanent Poisoning: XPS analysis identifies irreversible metal chloride formation (e.g., AlCl₃) on catalyst surfaces .

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